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Capsicum fuscoviolaceum -

Capsicum fuscoviolaceum

Catalog Number: EVT-1556933
CAS Number:
Molecular Formula: C28H32O9
Molecular Weight: 512.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details
The synthesis of compounds in Capsicum fuscoviolaceum involves complex metabolic pathways, particularly those related to secondary metabolites. Recent studies have utilized methods such as liquid chromatography-mass spectrometry (LC-MS) and transcriptomic analysis to investigate the biosynthetic pathways of capsaicinoids and other phenolic compounds. For instance, a modified Matyash method is often employed for metabolite extraction from plant tissues, which involves using methanol and diethyl ether to isolate compounds from ground samples. Following extraction, samples undergo analysis using ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-QTOF-HRMS) to identify and quantify metabolites present in the plant tissues .

Molecular Structure Analysis

Structure and Data
The molecular structure of key compounds derived from Capsicum fuscoviolaceum includes various capsaicinoids such as capsaicin and dihydrocapsaicin. These compounds share a common structural motif characterized by a vanillyl moiety linked to an aliphatic chain. The chemical formula for capsaicin is C18H27NO3, with a molecular weight of approximately 285.42 g/mol. Structural studies reveal that these molecules possess specific functional groups including hydroxyl (-OH) and amide (-C(=O)N-) groups that contribute to their biological activity.

Chemical Reactions Analysis

Reactions and Technical Details
The chemical reactions involving Capsicum fuscoviolaceum primarily focus on the biosynthesis of capsaicinoids through the phenylpropanoid pathway. Key enzymes such as phenylalanine ammonia-lyase (PAL) catalyze the initial steps, leading to the formation of p-coumaric acid, which subsequently enters various pathways to yield capsaicinoids. The enzymatic reactions are regulated by environmental factors, including light exposure and temperature, which influence gene expression related to secondary metabolite production .

Mechanism of Action

Process and Data
The mechanism of action for capsaicinoids involves their interaction with TRPV1 (transient receptor potential vanilloid 1) receptors located on sensory neurons. When capsaicin binds to these receptors, it induces a sensation of heat or spiciness, which is perceived as pain by the nervous system. This interaction has been studied extensively for its implications in pain management and inflammatory responses. Data suggest that prolonged exposure to capsaicin can lead to desensitization of these receptors, providing potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical and Chemical Properties
Capsicum fuscoviolaceum exhibits several notable physical and chemical properties:

  • Appearance: Typically characterized by vibrant colors ranging from green to deep purple.
  • Pungency: Measured in Scoville heat units (SHU), with variations depending on the specific cultivar.
  • Solubility: Capsaicinoids are soluble in organic solvents such as ethanol and methanol but insoluble in water.
  • pH Level: The pH of extracts can vary but generally falls within a range conducive to preserving active compounds.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are employed to quantify volatile compounds and assess pungency levels .

Applications

Scientific Uses
Capsicum fuscoviolaceum has significant applications in various fields:

  1. Pharmaceutical Research: Due to its bioactive compounds, it is studied for potential analgesic properties.
  2. Food Industry: Used as a flavoring agent due to its pungency; also researched for preservation qualities.
  3. Nutritional Studies: Investigated for its antioxidant properties and potential health benefits linked to dietary intake.
  4. Agricultural Practices: Genetic studies aim at improving resilience and yield through selective breeding based on metabolic profiles.

Properties

Product Name

Capsicum fuscoviolaceum

IUPAC Name

5,18-dihydroxy-1,14,21,25-tetramethyl-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,11-diene-13,19,24,27-tetrone

Molecular Formula

C28H32O9

Molecular Weight

512.5 g/mol

InChI

InChI=1S/C28H32O9/c1-13-21(31)35-18-12-23(13,2)19-20(30)27(34)16-9-8-14-6-5-7-17(29)24(14,3)15(16)10-11-26(33)22(32)36-25(18,4)28(19,26)37-27/h5,7-8,13,15-16,18-19,33-34H,6,9-12H2,1-4H3

InChI Key

POINQMARFYABME-UHFFFAOYSA-N

Synonyms

25,26-EDHPC
25,26-epidihydrophysalin C

Canonical SMILES

CC1C(=O)OC2CC1(C3C(=O)C4(C5CC=C6CC=CC(=O)C6(C5CCC7(C3(C2(OC7=O)C)O4)O)C)O)C

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